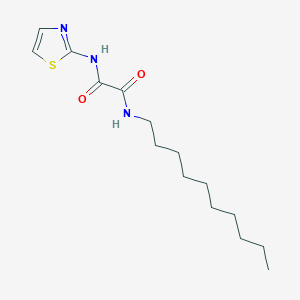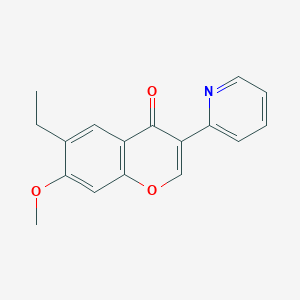
N'-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-((5-Metil-2-tienil)metileno)-1H-bencimidazol-6-carbohidrazida es un complejo compuesto orgánico conocido por su estructura química única y sus aplicaciones potenciales en varios campos científicos. Este compuesto presenta un núcleo de benzimidazol unido a un grupo tienilo a través de un puente metileno, con un grupo funcional carbohidrazida unido. Su fórmula molecular es C13H11N3OS y tiene un peso molecular de aproximadamente 257.31 g/mol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-((5-Metil-2-tienil)metileno)-1H-bencimidazol-6-carbohidrazida típicamente implica la condensación de 5-metil-2-tiofencarboxaldehído con 1H-bencimidazol-6-carbohidrazida. La reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo. Los pasos generales son los siguientes:
Preparación de 1H-bencimidazol-6-carbohidrazida: Este intermedio se puede sintetizar haciendo reaccionar ácido 1H-bencimidazol-6-carboxílico con hidrato de hidracina.
Reacción de condensación: La 1H-bencimidazol-6-carbohidrazida se hace reaccionar entonces con 5-metil-2-tiofencarboxaldehído en etanol bajo reflujo. La mezcla de reacción se calienta típicamente durante varias horas para asegurar una condensación completa.
Purificación: El producto resultante se purifica por recristalización a partir de un disolvente adecuado, como etanol o metanol.
Métodos de producción industrial
Si bien la síntesis de laboratorio de N'-((5-Metil-2-tienil)metileno)-1H-bencimidazol-6-carbohidrazida está bien documentada, los métodos de producción industrial pueden implicar la ampliación de las condiciones de reacción y la optimización del proceso para obtener mayores rendimientos y pureza. Esto podría incluir técnicas de síntesis de flujo continuo y el uso de reactores automatizados para mantener condiciones de reacción consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-((5-Metil-2-tienil)metileno)-1H-bencimidazol-6-carbohidrazida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, convirtiendo potencialmente el puente metileno a una forma más reducida.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los grupos tienilo o benzimidazol pueden ser sustituidos por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H₂O₂), permanganato de potasio (KMnO₄)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄)
Sustitución: Varios nucleófilos dependiendo de la sustitución deseada
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N'-((5-Metil-2-tienil)metileno)-1H-bencimidazol-6-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en la química de coordinación.
Medicina: Estudios preliminares sugieren que puede tener propiedades antimicrobianas y anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo por el cual N'-((5-Metil-2-tienil)metileno)-1H-bencimidazol-6-carbohidrazida ejerce sus efectos es principalmente a través de su interacción con macromoléculas biológicas. Puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. Los objetivos moleculares y las vías implicadas pueden incluir:
Inhibición enzimática: El compuesto puede inhibir enzimas uniéndose a sus sitios activos, evitando la unión del sustrato y la actividad catalítica posterior.
Unión a receptores: Puede interactuar con receptores de la superficie celular, modulando las vías de transducción de señales.
Comparación Con Compuestos Similares
N'-((5-Metil-2-tienil)metileno)-1H-bencimidazol-6-carbohidrazida se puede comparar con otros compuestos similares, tales como:
N'-((5-Metil-2-tienil)metileno)-2-tiofencarbohidrazida: Estructura similar pero con un anillo de tiofeno en lugar de un benzimidazol.
N'-((5-Metil-2-tienil)metileno)-2-fenil-4-quinolincarbohidrazida: Contiene un anillo de quinolina, ofreciendo diferentes propiedades electrónicas.
N'-((3-Metil-2-tienil)metileno)-2-tiofencarbohidrazida: Variación en la posición del grupo metilo en el anillo de tienilo.
Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales y sistemas de anillos específicos, lo que puede conducir a variaciones en su reactividad química y actividad biológica.
Propiedades
Fórmula molecular |
C14H12N4OS |
|---|---|
Peso molecular |
284.34 g/mol |
Nombre IUPAC |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-9-2-4-11(20-9)7-17-18-14(19)10-3-5-12-13(6-10)16-8-15-12/h2-8H,1H3,(H,15,16)(H,18,19)/b17-7+ |
Clave InChI |
WKIUNCSUZSJKEF-REZTVBANSA-N |
SMILES isomérico |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
SMILES canónico |
CC1=CC=C(S1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Solubilidad |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B11996013.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide](/img/structure/B11996035.png)

![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996068.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996081.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)

![Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11996107.png)

